4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania species, making it an attractive target for antileishmanial drugs .
Mode of Action
The compound interacts with its target, LmPTR1, through a desirable fitting pattern in the active site of the enzyme . This interaction is characterized by a lower binding free energy, suggesting a strong and favorable interaction between the compound and its target . The specific nature of this interaction, however, requires further investigation.
Biochemical Pathways
This interference likely disrupts the survival and proliferation of Leishmania species, leading to their eventual elimination .
Result of Action
The compound exhibits potent in vitro antipromastigote activity . This suggests that the compound effectively inhibits the growth and proliferation of Leishmania species in a controlled environment
Preparation Methods
The synthesis of 4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a series of cyclization reactions involving appropriate starting materials. The final step involves the introduction of the ethoxy and benzamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Comparison with Similar Compounds
4-ethoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:
- 4-ethoxy-N-(2-methylphenyl)benzamide
- 4-methoxy-2-methylphenylboronic acid
These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-26-16-10-8-15(9-11-16)21(25)22-20-17-12-27-13-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIGYTATBUBVGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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